molecular formula C8H13NO7 B12672364 N-Acetyl-D-mannosaminuronic acid CAS No. 57496-35-2

N-Acetyl-D-mannosaminuronic acid

Cat. No.: B12672364
CAS No.: 57496-35-2
M. Wt: 235.19 g/mol
InChI Key: MQWZJOSNNICZJE-JWXFUTCRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mannacua can be synthesized enzymatically from UDP-N-acetylglucosamine (UDP-GlcNAc) using the soluble enzyme of Escherichia coli. The reaction involves the conversion of UDP-GlcNAc to UDP-N-acetylmannosaminuronic acid (UDP-ManNAcUA) in the presence of acetyl-labeled UDP-GlcNAc .

Industrial Production Methods

In an industrial setting, the production of Mannacua involves the cultivation of specific bacterial strains such as Bacillus subtilis. The particulate enzyme from Bacillus subtilis catalyzes the synthesis of polysaccharides from UDP-ManNAcUA, UDP-GlcNAc, and UDP-glucose (UDP-Glc). The process requires optimal conditions, including a pH of 8.5, the presence of 5 mM magnesium chloride, and 2.5 mM dithiothreitol .

Chemical Reactions Analysis

Types of Reactions

Mannacua undergoes various chemical reactions, including:

    Oxidation: Mannacua can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert Mannacua into simpler sugar derivatives.

    Substitution: Mannacua can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions include various sugar derivatives and polysaccharides, which are essential for the structural and functional properties of bacterial cell walls .

Scientific Research Applications

Mannacua has several scientific research applications, including:

    Chemistry: It is used in the study of polysaccharide biosynthesis and the development of new synthetic pathways for complex carbohydrates.

    Biology: Mannacua is crucial in understanding bacterial cell wall structure and function, aiding in the development of antibiotics.

    Medicine: Research on Mannacua contributes to the development of antibacterial agents and the study of bacterial resistance mechanisms.

    Industry: Mannacua is used in the production of biopolymers and other industrially relevant polysaccharides

Mechanism of Action

Mannacua exerts its effects by incorporating into the polysaccharide chains of bacterial cell walls. The molecular targets include enzymes involved in polysaccharide biosynthesis, such as UDP-GlcNAc and UDP-Glc. The pathways involved include the enzymatic conversion of UDP-GlcNAc to UDP-ManNAcUA and the subsequent incorporation into polysaccharides .

Comparison with Similar Compounds

Similar Compounds

    N-acetylglucosamine (GlcNAc): A precursor in the biosynthesis of Mannacua.

    Glucuronic acid (GlcUA): Another hexosaminuronic acid found in bacterial polysaccharides.

    N-acetylmannosamine (ManNAc): A related compound involved in similar biosynthetic pathways.

Uniqueness

Mannacua is unique due to its specific role in the biosynthesis of bacterial polysaccharides, particularly in the formation of cell wall structures. Its ability to incorporate into polysaccharides with an equimolar amount of glucose distinguishes it from other similar compounds .

Properties

CAS No.

57496-35-2

Molecular Formula

C8H13NO7

Molecular Weight

235.19 g/mol

IUPAC Name

(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid

InChI

InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5-,6+,7+/m1/s1

InChI Key

MQWZJOSNNICZJE-JWXFUTCRSA-N

Isomeric SMILES

CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O

Origin of Product

United States

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